molecular formula C17H12FN3OS B2824890 5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 443673-74-3

5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2824890
CAS No.: 443673-74-3
M. Wt: 325.36
InChI Key: KKXNVQVDKBCETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a synthetic small molecule based on the imidazo[1,2-c]quinazoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in pharmacological research, particularly in the development of novel therapeutic agents. Recent studies highlight the strong potential of this chemical class as a potent inhibitor of the α-glucosidase enzyme . Inhibiting this enzyme is a established therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM), as it slows carbohydrate digestion and reduces postprandial blood glucose levels . Compounds from this family have demonstrated exceptional in vitro inhibitory activity, being several times more potent than the standard drug acarbose . Furthermore, the imidazo[1,2-c]quinazoline core is under investigation for its antimicrobial properties. Related quinazolinone derivatives have shown promising antibacterial and antifungal activities, often enhanced by the presence of specific substituents like fluorine atoms and sulfur-containing groups, making them potential leads for new agricultural or pharmaceutical microbicides . Researchers value this compound for its potential to serve as a key scaffold in drug discovery programs targeting metabolic and infectious diseases. FOR RESEARCH USE ONLY. Not for use in humans or veterinary medicine.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-12-7-5-11(6-8-12)10-23-17-20-14-4-2-1-3-13(14)16-19-9-15(22)21(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXNVQVDKBCETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one typically involves the reaction of 4-fluorobenzyl chloride with imidazo[1,2-c]quinazolin-3(2H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Reduced imidazoquinazoline derivatives.

    Substitution: Various substituted imidazoquinazoline derivatives.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or other proteins critical for cancer cell proliferation and survival .

Comparison with Similar Compounds

5-[(3-Chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS 477889-49-9)

This chloro-substituted analog shares the same imidazoquinazoline backbone but differs in the halogen (Cl vs. F) and substitution position (3-chlorophenyl vs. 4-fluorophenyl). Key comparative

Property 5-((4-Fluorobenzyl)thio) Derivative 5-[(3-Chlorobenzyl)sulfanyl] Derivative
Molecular Formula C₁₇H₁₂FN₃OS (inferred) C₁₇H₁₂ClN₃OS
Molar Mass (g/mol) ~325.36 (calculated) 341.81
Substituent Position Para-fluorine Meta-chlorine
Electronic Effects Electron-withdrawing (-F) Electron-withdrawing (-Cl)
Known Bioactivity Limited data Potential ADP receptor antagonism (inferred from related compounds)

Key Differences :

  • Halogen Effects : Fluorine’s smaller atomic radius and higher electronegativity may improve membrane permeability compared to chlorine.
  • Substituent Position : The para-fluorine could enhance steric compatibility with hydrophobic binding pockets in biological targets, whereas meta-chlorine might alter π-π stacking interactions.

Thieno-Tetrahydropyridine Derivatives (e.g., Compound C1)

Compound C1 outperformed the reference drug ticlopidine in inhibiting platelet aggregation, suggesting that fused heterocycles with sulfur-containing substituents (e.g., benzylthio groups) are promising scaffolds for ADP receptor antagonism. The 4-fluorobenzylthio group in the target compound may similarly enhance binding to P2Y₁₂ receptors, though direct evidence is lacking .

Research Findings and Implications

  • Synthetic Flexibility : The one-pot synthesis method (from ) allows rapid diversification of imidazoquinazoline derivatives, enabling systematic exploration of substituent effects on bioactivity.
  • Halogen-Specific Trends : Chlorine and fluorine substituents both improve metabolic stability, but fluorine’s lower polar surface area may enhance blood-brain barrier penetration in neurotargeted applications.
  • Biological Potential: While the 3-chloro analog lacks explicit activity data, related compounds (e.g., thieno derivatives) suggest that optimized imidazoquinazoline derivatives could achieve potent antiplatelet or anticancer effects .

Biological Activity

5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazoquinazoline core, which is known for its biological versatility. The presence of a fluorobenzyl group enhances its chemical reactivity and biological profile. The molecular formula is C17H12FN3OSC_{17}H_{12}FN_3OS, with a molecular weight of approximately 341.36 g/mol.

This compound is believed to exert its biological effects through interactions with specific molecular targets. Research indicates that it may inhibit key enzymes or receptors involved in disease processes, particularly in cancer cell proliferation and survival.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

  • In vitro Studies : The compound has shown promising activity against various cancer cell lines, including breast, lung, and prostate cancer. For example, it demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM against these cell lines .
  • Mechanistic Insights : The mechanism involves the inhibition of specific kinases that play crucial roles in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Antidiabetic Activity

Recent research has also highlighted the compound's potential as an α-glucosidase inhibitor, which is critical for managing type 2 diabetes:

  • Inhibition Studies : In vitro assays revealed that derivatives of imidazo[1,2-c]quinazolines exhibited IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against α-glucosidase, indicating substantial inhibitory activity compared to standard drugs like acarbose .
  • Secondary Structure Modulation : The compound was found to alter the secondary structure of α-glucosidase, enhancing the α-helix and β-turn conformations while reducing random coil structures, thereby inhibiting enzyme activity effectively .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound TypeBiological ActivityNotable Features
Imidazo[1,5-a]pyridine DerivativesAnticancer and antimicrobialKnown for luminescent properties
Thiazoloquinazoline DerivativesAntifungal and antioxidantSignificant biological activities
Imidazo[1,2-a]pyrazine DerivativesVersatile in drug developmentUseful scaffolds for various therapeutic applications

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated a dose-dependent reduction in cell viability. The compound induced apoptosis via activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Diabetes Management

In another investigation focusing on diabetic models, the compound exhibited significant reductions in postprandial blood glucose levels when administered alongside carbohydrate-rich meals. This effect was attributed to its α-glucosidase inhibitory action.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one, and what analytical techniques validate its purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of a benzyl thiol derivative (e.g., 4-fluorobenzyl thiol) with an imidazo-quinazolinone precursor under acidic or basic conditions. Key steps include nucleophilic substitution at the sulfur atom and cyclization to form the imidazo[1,2-c]quinazolinone core . Validation:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural Confirmation:
    • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and aromaticity .
    • Mass Spectrometry (MS) : Exact mass matching the molecular formula (e.g., C18_{18}H13_{13}FN3_3OS) .

Q. Q2. How are computational tools used to predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite screens against protein databases (e.g., kinase or protease families) to identify binding pockets .
  • Pharmacophore Modeling : Matches structural motifs (e.g., fluorobenzyl-thio group) to known bioactive scaffolds in databases like ChEMBL .
  • Validation : In vitro binding assays (e.g., fluorescence polarization) confirm computational predictions .

Q. Q3. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Anti-inflammatory Potential : COX-2 inhibition assay using ELISA to measure prostaglandin E2_2 suppression .
  • Dose-Response Analysis : IC50_{50} values calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to reduce by-products during synthesis?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, reducing side reactions like oxidation .
  • Catalyst Screening : Tertiary amines (e.g., DIPEA) improve nucleophilic substitution efficiency .
  • Process Monitoring : Real-time HPLC tracks intermediate formation; microwave-assisted synthesis reduces reaction time and by-products .

Q. Q5. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Comparative SAR Analysis : Tabulate analogs with substitutions (e.g., halogen vs. methyl groups) and correlate with activity:
CompoundSubstituentIC50_{50} (µM, COX-2)Source
Target Compound4-Fluorobenzyl-thio12.3 ± 1.2
Analog A (Chlorobenzyl)4-Chlorobenzyl-thio28.7 ± 3.1
  • Mechanistic Validation : Surface plasmon resonance (SPR) quantifies binding kinetics to suspected targets (e.g., kinases) .

Q. Q6. How can metabolic stability and toxicity be assessed preclinically?

Methodological Answer:

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) via LC-MS .
  • CYP450 Inhibition : Fluorescent probes (e.g., Vivid® assays) screen for interactions with CYP3A4/2D6 .
  • In Silico Toxicity Prediction : Tools like ProTox-II predict hepatotoxicity and mutagenicity .

Q. Q7. What structural modifications enhance solubility without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the quinazolinone N-atom .
  • Co-Crystallization : Screen with cyclodextrins or amino acids (e.g., arginine) to improve aqueous solubility .
  • LogP Optimization : Replace lipophilic groups (e.g., fluorobenzyl) with polar isosteres (e.g., pyridyl) .

Q. Q8. How do crystallographic studies inform structure-based drug design?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond angles and planarity of the imidazo-quinazolinone core .
  • Electron Density Maps : Identify key interactions (e.g., hydrogen bonds with active-site residues) .
  • Validation : Overlay crystal structures with docked poses to refine computational models .

Data Interpretation & Validation

Q. Q9. How are conflicting bioactivity results reconciled between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution (e.g., LC-MS/MS) to assess bioavailability .
  • Metabolite Identification : HR-MS/MS identifies active/inactive metabolites in serum .
  • Dose Adjustment : Translate in vitro IC50_{50} to in vivo doses using allometric scaling (e.g., mg/kg based on body surface area) .

Q. Q10. What statistical methods are robust for analyzing dose-response relationships in heterogeneous datasets?

Methodological Answer:

  • Mixed-Effects Models : Account for batch variability in cell-based assays (e.g., lme4 in R) .
  • Bayesian Hierarchical Modeling : Estimate uncertainty in IC50_{50} values across labs .
  • Meta-Analysis : Pool data from multiple studies using random-effects models (e.g., RevMan) .

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